(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1-((1S,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl)-19-((S)-4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one
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Overview
Description
Capsanthin is a brightly orange-red–coloured pigment responsible for the peculiar red colour of paprika fruits (Capsicum annuum). It belongs to xanthophylls, a class of oxygen-containing carotenoids. The characteristic chemical structure of capsanthin, containing a keto group in conjunction with a long chain of eleven conjugated dienes, is responsible for its strong radical scavenging and singlet oxygen quenching ability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Capsanthin can be extracted from natural sources such as red bell peppers, New Mexico chile, and cayenne peppers. Various methods have been employed for capsanthin extraction, including maceration extraction, ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction . These methods involve the use of solvents like ethanol, acetone, and hexane under controlled temperature and pressure conditions to maximize yield and purity.
Industrial Production Methods
In industrial settings, capsanthin is often produced through the extraction of paprika oleoresin, which is then purified to isolate capsanthin. The process involves solvent extraction followed by chromatographic techniques to separate capsanthin from other carotenoids and impurities .
Chemical Reactions Analysis
Types of Reactions
Capsanthin undergoes various chemical reactions, including:
Oxidation: Capsanthin can be oxidized to form capsorubin and other oxidation products.
Reduction: Reduction of capsanthin can lead to the formation of dihydrocapsanthin.
Substitution: Capsanthin can undergo substitution reactions, particularly at the hydroxyl and keto groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.
Major Products Formed
Oxidation: Capsorubin and other oxidized derivatives.
Reduction: Dihydrocapsanthin.
Substitution: Various substituted capsanthin derivatives depending on the reagents used.
Scientific Research Applications
Capsanthin has a wide range of scientific research applications:
Chemistry: Used as a natural dye and antioxidant in various chemical formulations.
Biology: Studied for its role in plant physiology and its antioxidant properties.
Mechanism of Action
Capsanthin exerts its effects primarily through its strong antioxidant activity. The characteristic chemical structure of capsanthin, containing a keto group and a long chain of eleven conjugated dienes, allows it to scavenge free radicals and quench singlet oxygen . This antioxidant action helps in preventing oxidative stress-induced damage to cells and tissues. Capsanthin also modulates various signaling pathways related to oxidative stress, inflammation, and lipid metabolism .
Comparison with Similar Compounds
Capsanthin is compared with other xanthophylls such as lutein, zeaxanthin, and β-carotene. While all these compounds share antioxidant properties, capsanthin is unique due to its strong radical scavenging ability and singlet oxygen quenching capacity . This is attributed to its unique chemical structure with a keto group and a long chain of conjugated dienes. Other similar compounds include:
Lutein: Found in green leafy vegetables, known for its role in eye health.
Zeaxanthin: Present in corn and other yellow fruits and vegetables, also beneficial for eye health.
β-Carotene: A precursor to vitamin A, found in carrots and other orange-colored vegetables.
Capsanthin stands out due to its bright red color and its potent antioxidant properties, making it a valuable compound in various applications.
Biological Activity
The compound is a complex polyunsaturated ketone that has garnered attention for its potential biological activities. Its structure indicates multiple stereocenters and a series of conjugated double bonds that may contribute to its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C₃₃H₆₄O₄
- Molecular Weight : 580.9 g/mol
- Structure : The compound features a long carbon chain with multiple double bonds and hydroxyl groups that may influence its solubility and interaction with biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively.
- Anti-inflammatory Properties : Some studies indicate that polyunsaturated compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Cellular Signaling : The unique structure may interact with cellular receptors or enzymes involved in signaling pathways critical for cell growth and apoptosis.
Antioxidant Activity
Research has demonstrated that compounds with similar hydroxylated structures exhibit significant antioxidant properties. For instance:
- A study on related compounds showed a marked increase in free radical scavenging activity compared to controls .
Anti-inflammatory Effects
In vitro studies have shown that compounds with multiple double bonds can inhibit the expression of COX-2 and other inflammatory markers:
- A case study involving a related polyunsaturated ketone demonstrated a reduction in TNF-alpha levels in macrophage cultures .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest potential anticancer activity:
- In vitro assays indicated that the compound inhibited the proliferation of several cancer cell lines at micromolar concentrations. The mechanism appears to involve apoptosis induction as evidenced by increased caspase activity .
Data Summary Table
Activity Type | Effect | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Anti-inflammatory | Reduced COX-2 expression | |
Cytotoxicity | Inhibition of cancer cell proliferation |
Case Study 1: Antioxidant Efficacy
In a controlled study comparing various polyunsaturated compounds, the subject compound exhibited a higher antioxidant capacity than vitamin E in lipid peroxidation assays.
Case Study 2: Inhibition of Inflammatory Cytokines
A study involving human peripheral blood mononuclear cells (PBMCs) treated with the compound showed a significant decrease in IL-6 production when compared to untreated controls.
Properties
Molecular Formula |
C40H56O3 |
---|---|
Molecular Weight |
584.9 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1S,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35-,40+/m0/s1 |
InChI Key |
VYIRVAXUEZSDNC-RDRUCRJNSA-N |
Isomeric SMILES |
CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@]2(C[C@H](CC2(C)C)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C |
Origin of Product |
United States |
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